4-ethyl-6-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine
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Description
“4-ethyl-6-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in many drugs .
Molecular Structure Analysis
The molecular structure of imidazole-containing compounds is characterized by a five-membered ring with two nitrogen atoms . One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to theScientific Research Applications
Anticancer Activity
A series of compounds similar to 4-ethyl-6-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine have been synthesized and evaluated for their antiproliferative effect against human cancer cell lines. The studies revealed that certain derivatives showed promising activity, indicating potential as anticancer agents. For example, derivatives synthesized by Mallesha et al. (2012) demonstrated good activity against multiple cell lines, highlighting their potential as novel anticancer agents deserving further investigation (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Anti-inflammatory and Analgesic Agents
Research conducted by Abu‐Hashem et al. (2020) explored novel derivatives with anti-inflammatory and analgesic properties. These compounds, derived from structural modifications, demonstrated significant inhibitory activity against COX-2 enzymes and showed protective analgesic and anti-inflammatory effects, comparable to standard drugs in some cases (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Insecticidal Applications
A study by Fadda et al. (2017) investigated the insecticidal potential of derivatives incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis. The synthesis of various heterocycles showed that these compounds could be effective insecticidal agents, opening new avenues for pest control strategies (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Antimycobacterial Activity
Lv et al. (2017) designed and synthesized novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, which showed considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. These findings suggest the potential use of these compounds in developing new antimycobacterial treatments (Lv, Li, Wang, Liu, Wang, Shen, Guo, & Lu, 2017).
Solubility and Bioavailability Enhancement
Research into improving the solubility and bioavailability of pharmaceutical compounds has also been conducted. Xu et al. (2012) investigated cocrystals and salts to enhance the solubility of 6-mercaptopurine, demonstrating the potential of chemical modifications to improve drug formulations (Xu, Chen, Yan, & Lu, 2012).
Properties
IUPAC Name |
4-ethyl-6-[4-(1-methylimidazol-2-yl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6/c1-3-12-10-13(17-11-16-12)19-6-8-20(9-7-19)14-15-4-5-18(14)2/h4-5,10-11H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLANQEHYDRFFNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCN(CC2)C3=NC=CN3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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